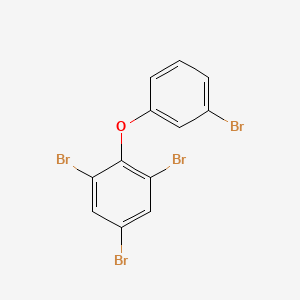

2,3',4,6-Tetrabromodiphenyl ether

Description

Contextualization of PBDEs as Ubiquitous Environmental Contaminants

PBDEs have been incorporated into a vast array of products, including electronics, furniture, textiles, and plastics, to reduce their flammability. alsglobal.comepa.gov Since they are not chemically bound to the materials they are added to, PBDEs can leach out over time, leading to their release into the environment. epa.gov This has resulted in their widespread distribution, with PBDEs being detected in various environmental matrices such as air, water, soil, sediment, and dust. nih.gov

The persistence and lipophilic (fat-loving) nature of PBDEs facilitate their accumulation in the fatty tissues of living organisms. nih.gov This process of bioaccumulation leads to biomagnification, where the concentration of these chemicals increases at successively higher levels in the food chain. cdc.gov Consequently, PBDEs have been found in a wide range of wildlife, from fish and birds to marine mammals, as well as in human tissues, including blood, breast milk, and adipose tissue. nih.govnih.gov The global distribution of these contaminants is a significant concern, with studies indicating their presence even in remote regions, suggesting long-range atmospheric transport. cdc.gov

The following table provides a summary of the environmental presence of PBDEs:

| Environmental Compartment | Key Findings |

| Air | Detected in both indoor and outdoor air, with indoor concentrations often being higher due to the prevalence of PBDE-containing products. cdc.gov |

| Water | Found in surface waters, with higher concentrations often observed near urban and industrial areas. nih.gov |

| Soil and Sediment | Act as sinks for PBDEs, with the potential for long-term contamination and release. nih.gov |

| Dust | Household and workplace dust are significant sources of human exposure, particularly for children. wikipedia.org |

| Biota | Detected in a wide range of organisms, demonstrating bioaccumulation and biomagnification through the food web. nih.govcdc.gov |

| Humans | Found in various human tissues, indicating widespread exposure through diet, dust ingestion, and inhalation. nih.govnih.gov |

Rationale for Focused Academic Inquiry into 2,3',4,6-Tetrabromodiphenyl ether (BDE-71)

The scientific focus on 2,3',4',6-Tetrabromodiphenyl ether (BDE-71) is driven by a combination of its presence in commercial flame retardant mixtures and its observed biological effects. BDE-71 is a component of the commercial penta-BDE mixture known as DE-71. researchgate.netoup.com The widespread use of this mixture in consumer products has led to the release and subsequent detection of BDE-71 in various environmental and biological samples. nih.govwindows.net

Initial research on commercial PBDE mixtures like DE-71 revealed a range of toxicological effects, prompting further investigation into the specific contributions of its constituent congeners. researchgate.netoup.comoup.com Studies have demonstrated that BDE-71 can impact biological systems in several ways. For instance, research has shown that exposure to BDE-71 is linked to disruptions in thyroid hormone levels, specifically a decrease in plasma thyroxine (T4). nih.gov Furthermore, BDE-71 has been found to affect metabolic activities within the gut. nih.gov

Evolution of Scientific Understanding on PBDE Environmental Presence and Behavior

The scientific understanding of PBDEs in the environment has evolved significantly over the past few decades. Initial recognition of these compounds as environmental contaminants emerged in the 1990s, with early studies detecting their presence in wildlife and human samples, particularly in Europe. These findings sparked broader investigations into the sources, fate, and transport of PBDEs.

Early research primarily focused on the most abundant congeners found in commercial mixtures and environmental samples, such as BDE-47, BDE-99, BDE-100, BDE-153, and BDE-209. cdc.govepa.gov These studies established the ubiquitous nature of PBDE contamination and highlighted the potential for these compounds to bioaccumulate.

As analytical techniques became more sophisticated, researchers were able to detect a wider range of PBDE congeners, including less abundant ones like BDE-71. This allowed for more detailed congener-specific analysis, revealing that the composition of PBDEs in environmental and biological samples often differs from that of the original commercial mixtures. nih.gov This discrepancy pointed to the occurrence of environmental degradation and metabolic processes that alter the congener profiles over time.

More recent research has delved into the mechanisms of PBDE toxicity, moving from observational studies of environmental levels to controlled laboratory experiments aimed at understanding the molecular and cellular effects of specific congeners. nih.govmdpi.com The focus has also expanded to include the study of PBDE metabolites, which can also be toxic. This evolution in scientific understanding has been critical in informing risk assessments and regulatory actions aimed at mitigating the environmental and health impacts of PBDEs.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZNRCYNZJADTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879890 | |

| Record name | BDE-69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327185-09-1 | |

| Record name | 2,3',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of 2,3 ,4,6 Tetrabromodiphenyl Ether

Environmental Persistence and Stability Assessment

Polybrominated diphenyl ethers are recognized for their environmental persistence, resisting degradation and remaining in ecosystems for extended periods. nih.govnih.gov The stability of these compounds generally increases with the degree of bromination, although lower-brominated congeners like tetra-BDEs are also known to have long environmental half-lives. nih.gov They are not easily degraded naturally, and their persistence is a key factor contributing to their status as environmental contaminants. nih.gov

The broader class of PBDEs can undergo degradation through processes like microbial action and photolysis. nih.gov For instance, microbial debromination has been identified as a potential fate process for some PBDEs in anaerobic sediments. researchgate.net Photodegradation, particularly for higher brominated congeners adsorbed onto surfaces like soil and sediment particles, can lead to the formation of less brominated, and sometimes more bioavailable, congeners. nih.gov However, tetra- and penta-BDEs are noted to have a long life in the environment, raising concerns about their long-term presence. nih.gov

Bioaccumulation and Biomagnification Processes in Ecological Food Webs

The properties of PBDEs, including their hydrophobicity and lipophilicity (fat-loving nature), drive their tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govmdpi.com This accumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov While this is a well-documented phenomenon for the PBDE class, specific quantitative data for 2,3',4,6-tetrabromodiphenyl ether are scarce.

General principles suggest that as a tetra-brominated congener, it has a high potential for bioaccumulation. mdpi.comresearchgate.net PBDEs enter the food chain and have been detected in a wide array of organisms, including fish, birds, and marine mammals. nih.govnih.gov The pattern of accumulation can be influenced by the organism's metabolic capacity, which can alter the structure of the congener, potentially forming metabolites like hydroxylated PBDEs (OH-PBDEs). researchgate.net

A Bioaccumulation Factor (BAF) quantifies the accumulation of a chemical in an organism from all exposure routes (water, diet, etc.) relative to its concentration in the surrounding environment. Specific BAF values for the parent compound this compound are not well-documented in scientific literature.

However, research on its hydroxylated metabolite, 2'-OH-BDE68, provides insight into the bioaccumulative potential of related compounds. A study on common carp (B13450389) (Cyprinus carpio) exposed to 2'-OH-BDE68 in a flow-through system determined its uptake and elimination kinetics. The study found that 2'-OH-BDE68 could accumulate in the fish, with the highest concentrations observed in the liver and kidney. nih.gov The bioconcentration factors (BCFs), a measure of accumulation from water alone, ranged from 4.8 to 299.2, with half-lives calculated to be between 9.2 and 25.6 days. nih.gov

Table 1: Bioaccumulation and Elimination Data for 2'-OH-BDE68 in Common Carp (Cyprinus carpio) This interactive table presents data on the bioaccumulation and elimination kinetics of the hydroxylated metabolite of this compound.

| Tissue | Uptake Rate (k1) (d⁻¹) | Elimination Rate (k2) (d⁻¹) | Bioconcentration Factor (BCF) | Half-life (t₁/₂) (days) |

|---|---|---|---|---|

| Liver | 21.3 | 0.075 | 284.0 | 9.2 |

| Kidney | 10.9 | 0.027 | 299.2 | 25.6 |

| Muscle | 0.15 | 0.033 | 4.8 | 21.0 |

| Gill | 0.49 | 0.046 | 10.7 | 15.1 |

| Blood | 1.1 | 0.047 | 23.4 | 14.7 |

Data sourced from a 30-day exposure study followed by a 60-day depuration period. nih.gov

It is crucial to note that these values are for the hydroxylated metabolite and may not directly reflect the BAF of the parent this compound, as the addition of a hydroxyl group can alter a compound's bioavailability and kinetics.

Trophic transfer efficiency describes how effectively a contaminant is transferred from a lower trophic level (prey) to a higher trophic level (predator). There are no specific studies found that quantify the trophic transfer efficiency or trophic magnification factor (TMF) for this compound.

Generally, for PBDEs, trophic magnification is a significant concern. nih.gov The biomagnification potential depends on factors such as the specific congener, the metabolic capabilities of the organisms within the food web, and the characteristics of the food web itself (e.g., aquatic vs. terrestrial). nih.gov Less-brominated congeners are often found to biomagnify in aquatic food webs.

Sorption and Desorption Characteristics in Geo-environmental Media

The movement and availability of this compound in the environment are heavily influenced by its sorption (binding) to soil and sediment particles. As hydrophobic compounds, PBDEs tend to adsorb strongly to solid matrices, which act as major environmental sinks. nih.gov

The partitioning of a chemical between water and solid environmental media is a key determinant of its fate. Highly hydrophobic compounds like PBDEs exhibit a strong tendency to partition out of the water column and onto soil and sediment. nih.gov This process reduces their concentration in the dissolved phase, thereby limiting their mobility in surface and groundwater but increasing their persistence in benthic environments. nih.gov

While this is the expected behavior, specific experimental data on the soil-water or sediment-water partitioning coefficient (Kd) for this compound are not available in the reviewed literature. Studies on other congeners, such as BDE-28 and BDE-47, show that sorption to soil is a significant process, often characterized by both fast and slow phases. nih.govnih.gov Desorption is often limited and hysteretic, meaning the compound does not easily detach from the particle surface once sorbed. nih.gov

The sorption of hydrophobic organic contaminants like PBDEs to soils and sediments is strongly correlated with the organic carbon content of the matrix. nih.gov The amorphous organic matter and carbonaceous materials like black carbon (soot) within the soil provide a lipophilic medium into which these compounds can partition. nih.gov

For PBDEs in general, the organic carbon-normalized sorption coefficient (Koc) is often used to describe this relationship. It is expected that soils and sediments with higher organic carbon content would exhibit stronger sorption of this compound, leading to lower bioavailability and mobility. However, no studies specifically measuring the Koc for this compound or detailing the precise influence of organic carbon on its sorption behavior have been identified.

Volatilization and Inter-compartmental Exchange Mechanisms

The environmental transport and ultimate fate of this compound (PBDE-68) are governed by its specific physicochemical properties, which dictate its tendency to move between air, water, soil, and biota. As a member of the polybrominated diphenyl ether (PBDE) family, it is classified as a semivolatile organic compound (SVOC). This classification implies that while it has a low vapor pressure, it can still volatilize from surfaces and enter the atmosphere, facilitating its distribution in the environment.

Direct experimental data on the physicochemical properties of PBDE-68 are not extensively available. Therefore, its behavior is often inferred from data on other tetrabromodiphenyl ether congeners, most notably the widely studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), and from general trends observed for the PBDE class of compounds.

Volatilization

Volatilization is a primary mechanism by which this compound is released from manufactured products, such as plastics, electronics, and textiles, where it is used as an additive flame retardant. chemicalbook.com Because PBDEs are physically mixed into polymers rather than chemically bonded, they can be emitted from consumer goods over the product's entire lifecycle. epa.gov This process contributes to its presence in indoor and outdoor air and dust. epa.gov

The tendency of a chemical to volatilize from a solid or liquid state is determined by its vapor pressure. While a specific value for PBDE-68 is not documented in readily available literature, the vapor pressure for the tetra-BDE congener BDE-47 has been measured and provides a useful reference point. researchgate.net Generally, PBDEs have low vapor pressures, which decrease as the number of bromine atoms increases. researchgate.netnih.gov As a tetrabrominated congener, PBDE-68 is expected to have a low but significant vapor pressure that allows it to slowly transition into the gas phase, especially at elevated temperatures. nih.govepa.gov

The volatilization from water bodies is governed by the air-water partition coefficient, expressed as the Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for a compound to move from the aqueous phase to the gas phase. An estimated Henry's Law constant for the commercial pentaBDE mixture is 1.2 x 10⁻⁵ atm-m³/mol, suggesting that volatilization from water can be a relevant environmental transport pathway. epa.gov Given that PBDE-68 is a tetra-BDE, its potential for volatilization from water surfaces is considered an important factor in its environmental distribution.

Inter-compartmental Exchange

Once released into the environment, this compound undergoes exchange between various environmental compartments. Its transport is dictated by its partitioning behavior, which is influenced by its low water solubility and high lipophilicity (tendency to dissolve in fats and oils).

Due to their hydrophobic nature, PBDEs have a strong affinity for organic matter. canada.ca When released into aquatic systems, this compound is expected to adsorb strongly to suspended particulate matter and sediment. epa.govcanada.ca This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated log Koc range for tetra-BDEs is between 4.89 and 5.10, indicating a high tendency for adsorption to soil and sediment, which act as environmental sinks. epa.gov

The key inter-compartmental exchange mechanisms include:

Atmospheric Deposition: PBDE-68 that has volatilized into the atmosphere can be transported over long distances and subsequently deposited onto soil and water surfaces through wet (rain, snow) and dry (particle settling) deposition. epa.gov

Water-to-Air Exchange: As described by the Henry's Law constant, the compound can volatilize from water surfaces into the air.

Air-to-Water Exchange: Conversely, gaseous PBDE-68 can dissolve from the atmosphere into water bodies.

Runoff and Resuspension: The compound adsorbed to soil particles can be transported into aquatic environments via surface runoff during rainfall. epa.gov Similarly, contaminated sediments can be resuspended in the water column, making the compound available again within the aquatic system. epa.gov

Higher brominated PBDEs tend to bind more strongly to soil and sediment particles compared to lower brominated congeners. epa.gov As a tetra-BDE, this compound is considered one of the more mobile and bioavailable congeners within the PBDE class. epa.gov

The following table presents data for the well-studied congener 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47). In the absence of specific experimental data for this compound (PBDE-68), these values provide an approximation for the expected properties of a tetra-BDE congener.

| Property | Value for 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Unit | Significance for Transport | Source |

| Molecular Formula | C₁₂H₆Br₄O | - | Basic chemical identity | chemspider.com |

| Molecular Weight | 485.79 | g/mol | Influences diffusion and settling rates | chemspider.com |

| Vapor Pressure | 2.5 x 10⁻⁴ (at 25 °C) | Pa | Governs volatilization from surfaces | researchgate.net |

| Water Solubility | 1.3 | µg/L | Affects partitioning between water and other media | epa.gov |

| Log Kₒw | 6.81 | - | Indicates high potential for bioaccumulation in fatty tissues | epa.gov |

| Henry's Law Constant | 0.88 (at 25 °C) | Pa·m³/mol | Controls the partitioning between air and water | researchgate.net |

Ecotoxicological Investigations and Mechanistic Elucidation for Pbdes with Relevance to 2,3 ,4,6 Tetrabromodiphenyl Ether

Developmental Toxicity Mechanisms in Experimental Models

Developmental exposure to PBDEs has been shown to result in long-lasting neurobehavioral changes in animal models, such as hyperactivity and deficits in learning and memory. sci-hub.boxresearchgate.net The mechanisms underlying the developmental neurotoxicity of PBDEs are complex and not yet fully elucidated, but several key pathways have been identified in experimental models that are relevant to understanding the potential effects of 2,3',4,6-Tetrabromodiphenyl ether.

One of the primary proposed mechanisms is the disruption of thyroid hormone homeostasis. nih.gov Thyroid hormones are crucial for normal brain development, and the structural similarity between PBDEs and thyroxine (T4) allows them to interfere with thyroid hormone signaling. nih.gov In vitro studies have demonstrated that PBDE congeners and their hydroxylated metabolites can bind to thyroid hormone receptors. nih.gov Animal studies further indicate that PBDEs may have a direct impact on the thyroid gland. nih.gov

Direct effects on the developing brain have also been reported. sci-hub.box Exposure to PBDEs during critical windows of development can alter signal transduction pathways, induce oxidative stress, and lead to neuronal apoptosis. sci-hub.boxresearchgate.net For instance, studies on the commercial PBDE mixture DE-71, which contains various PBDE congeners, have shown that developmental exposure in rats can lead to a range of endocrine-disrupting effects. researchgate.net These include shortened anogenital distances in both male and female offspring and reduced prostate weight in males, suggesting a complex pattern of anti-androgenic and potentially anti-estrogenic or estrogenic effects depending on the tissue and developmental stage. researchgate.net

Furthermore, investigations using zebrafish have shown that exposure to BDE-47, a tetrabromodiphenyl ether, negatively impacts the development of oligodendrocytes, which are critical for myelination in the central nervous system. sacredheart.edusacredheart.edu This effect was observed to be concentration-dependent and resulted in a significant decrease in the number of oligodendrocytes in the hindbrain and spinal cord. sacredheart.edusacredheart.edu Such findings highlight the potential for PBDEs to interfere with fundamental neurodevelopmental processes.

Table 1: Summary of Developmental Toxicity Mechanisms of PBDEs in Experimental Models

| Mechanism | Observed Effects | Experimental Model | Relevant Congeners/Mixtures | Citation |

|---|---|---|---|---|

| Thyroid Hormone Disruption | Binding to thyroid hormone receptors, direct effects on the thyroid gland. | In vitro, Animal models | PBDE congeners, hydroxylated metabolites | nih.gov |

| Endocrine Disruption | Shortened anogenital distance, reduced prostate weight, altered mammary gland development. | Rats | DE-71 mixture | researchgate.net |

| Neurodevelopmental Effects | Impaired oligodendrocyte development, decreased number of oligodendrocytes. | Zebrafish | BDE-47 | sacredheart.edusacredheart.edu |

| Neurobehavioral Changes | Hyperactivity, decreased habituation, learning and memory deficits. | Mice, Rats | Various PBDEs | sci-hub.boxresearchgate.net |

Reproductive Toxicity Mechanisms in Experimental Models

Experimental studies have demonstrated that PBDEs can exert toxic effects on the male reproductive system, leading to outcomes such as genital malformations, altered weights of reproductive tissues, changes in testes histology, and decreased sperm production and quality. mdpi.comnih.govnih.gov While a broad range of mechanistic hypotheses have been proposed, some are considered more likely to be relevant at environmentally pertinent concentrations. mdpi.comnih.govpreprints.org

A significant body of evidence suggests that PBDEs and their metabolites can interfere with male reproductive health through antagonism of the androgen receptor (AR) and disruption of metabolic signaling networks. mdpi.comnih.govpreprints.org

Androgen Receptor (AR) Antagonism: Several in vitro and ex vivo studies have shown that various PBDE congeners and their metabolites can act as antagonists to the androgen receptor. mdpi.comnih.gov This anti-androgenic activity involves the inhibition of the binding of androgens to the AR. For example, the commercial mixture DE-71 and the congener BDE-100 were found to inhibit the binding of a synthetic androgen to the AR in rat prostate cytosol. mdpi.com In silico studies have also indicated that BDE-47, BDE-99, and their metabolites can bind to the AR in a manner similar to testosterone (B1683101). mdpi.com

Research has identified that the position of bromine atoms on the diphenyl ether structure influences the anti-androgenic potential. nih.gov Specifically, bromine substitutions at the ortho positions are considered favorable for anti-androgen activity, while substitutions at the meta and para positions may be unfavorable. nih.gov Furthermore, hydroxylated metabolites of some PBDEs have shown potent AR antagonistic activity. mdpi.com

Metabolic Signaling Disruption: In addition to direct AR antagonism, PBDEs may disrupt the intricate network of metabolic signaling that is crucial for male reproductive function. mdpi.com This can indirectly affect testosterone signaling through altered production or by impacting the hypothalamic-pituitary axis. mdpi.com

Experimental studies in rodents have provided further evidence for the reproductive toxicity of PBDEs. For instance, exposure of adult mice to BDE-47 resulted in a decreased rate of sperm capacitation. nih.gov Other studies have linked PBDE exposure to decreased sperm counts and motility. mdpi.com

Table 2: Androgen Receptor Antagonistic Activity of Selected PBDEs

| Compound/Mixture | Assay Type | Finding | Citation |

|---|---|---|---|

| DE-71, BDE-100 | Competitive binding assay (rat prostate cytosol) | Inhibited AR binding of a synthetic androgen. | mdpi.com |

| BDE-47, BDE-99 (and metabolites) | In silico docking | Bind to the AR binding site similarly to testosterone. | mdpi.com |

| 12 out of 16 tested PBDEs and metabolites | In vitro assay | Exhibited AR antagonistic activity. | mdpi.com |

| 4'-HO-BDE-17, BDE-100 | In vitro assay | Anti-androgenic activities were about 5- and 10-fold lower than hydroxyflutamide, respectively. | mdpi.com |

Neurotoxic Mechanisms

The neurotoxicity of PBDEs is a significant area of concern, with numerous studies in experimental models pointing to multiple underlying mechanisms. longdom.orgnih.gov These mechanisms, which include the induction of oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis, are highly relevant for understanding the potential neurotoxic profile of this compound. longdom.orgnih.gov

A growing body of evidence from both in vitro and in vivo studies indicates that PBDEs can induce oxidative stress in the brain. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. mdpi.com This can lead to damage to cellular components and has been implicated as a key mechanism in PBDE-induced neurotoxicity. nih.govnih.gov

Exposure to PBDEs has been shown to influence the bioavailability of glutathione (B108866) (GSH), a major antioxidant in the brain, thereby compromising cellular structure. nih.gov In various biological systems, PBDEs have been demonstrated to increase ROS production and lead to changes in the antioxidant defense system. mdpi.com For example, in vivo administration of BDE-47 to mice has been shown to induce oxidative stress in the brain. nih.gov Similarly, exposure of adult rats to BDE-99 resulted in affected antioxidant capacity in the brain, particularly in the cerebellum. researchgate.net

Mitochondria are critical for neuronal function, and their dysfunction is a key element in the neurotoxicity of PBDEs. semanticscholar.orgresearchgate.net PBDEs and their metabolites have been shown to be harmful to neurons, and this is linked to mitochondrial damage. nih.govnih.gov

Experimental evidence suggests that PBDEs can accumulate in mitochondria. nih.gov This accumulation can lead to a cascade of detrimental effects, including the uncoupling and inhibition of the electron transport chain, which disrupts energy production and increases oxidative stress. nih.gov Specifically, some PBDEs have been found to inhibit Complex V and Complex IV of the mitochondrial respiratory chain. nih.gov

Studies with BDE-47 have shown that it can induce mitochondrial fragmentation and dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP loss. semanticscholar.org This disruption of mitochondrial dynamics is believed to trigger excessive apoptosis (programmed cell death), contributing to neuronal loss. semanticscholar.org Furthermore, PBDE exposure can lead to the induction of the mitochondrial permeability transition, which is a critical event in cell death pathways. researchgate.net Research has also pointed to the suppression of signaling pathways involved in mitochondrial biogenesis, such as the PGC-1α/NRF1/TFAM pathway, by congeners like BDE-47. nih.gov

The maintenance of calcium (Ca2+) homeostasis is vital for neuronal signaling and survival. nih.govmdpi.com Disruption of this delicate balance is a significant mechanism through which PBDEs exert their neurotoxic effects. longdom.orgnih.gov

In vitro studies have demonstrated that certain PBDEs, particularly tetra- and penta-BDEs, can significantly impact neuronal signaling by disrupting Ca2+ homeostasis. longdom.org For instance, BDE-47 and its metabolite, 6-OH-BDE-47, have been shown to elevate intracellular Ca2+ concentrations in PC12 cells. longdom.org This increase is primarily due to the release of calcium from intracellular stores like the endoplasmic reticulum and mitochondria. longdom.org

Further research has revealed that the overload of intracellular Ca2+ induced by PBDE-47 originates mainly from the influx of extracellular Ca2+. nih.gov This influx is a critical upstream event that leads to the collapse of the mitochondrial membrane potential and subsequent neuronal apoptosis. nih.gov The disruption of calcium homeostasis is considered a crucial event in the activation of neuronal death pathways associated with mitochondria, providing a key insight into the mechanism of PBDE neurotoxicity. nih.gov

Table 3: Summary of Neurotoxic Mechanisms of PBDEs

| Mechanism | Key Findings in Experimental Models | Relevant Congeners | Citation |

|---|---|---|---|

| Induction of Oxidative Stress | Increased production of reactive oxygen species (ROS), altered antioxidant enzyme activities, and depletion of glutathione (GSH). | BDE-47, BDE-99 | nih.govnih.govresearchgate.net |

| Mitochondrial Dysfunction | Accumulation in mitochondria, inhibition of electron transport chain complexes, disruption of mitochondrial dynamics (fusion/fission), decreased ATP production, and induction of apoptosis. | BDE-47, BDE-49 | nih.govsemanticscholar.orgnih.govnih.gov |

| Disruption of Calcium Homeostasis | Elevation of intracellular Ca2+ levels, release of Ca2+ from endoplasmic reticulum and mitochondria, influx of extracellular Ca2+, triggering of neuronal apoptosis. | BDE-47, 6-OH-BDE-47 | longdom.orgnih.gov |

Interference with Neurotransmitter Systems

Polybrominated diphenyl ethers (PBDEs) are recognized for their neurotoxic potential, with mounting evidence indicating their ability to interfere with various neurotransmitter systems. mdpi.comnih.gov This disruption is considered a key mechanism underlying their adverse effects on neurodevelopment and behavior. mdpi.com Chronic exposure to PBDEs has been linked to a range of adverse health outcomes, including neurotoxicity, particularly in children. nih.gov The neurotoxic effects of PBDEs are associated with several molecular mechanisms, including the disruption of neurotransmitter systems, increased oxidative stress, and impaired synaptic signaling. mdpi.com

Research on specific congeners, such as BDE-47, which is structurally similar to this compound, has provided insights into these mechanisms. Studies on mouse neurons have shown that BDE-47 can increase the levels of the excitatory neurotransmitter glutamate (B1630785). washington.edu This elevation in glutamate can lead to the overactivation of glutamate receptors, resulting in increased intracellular calcium levels and oxidative stress, which can ultimately cause neuronal cell death. washington.edu These events are particularly detrimental to the developing brain, potentially leading to behavioral changes like increased impulsivity and deficits in attention and motor coordination. washington.edu The neurotoxicity of PBDEs is thought to be mediated through both direct and indirect pathways, involving disruptions in neurotransmitter transport, receptor binding, and synaptic signaling. mdpi.com

| PBDE Congener | Model System | Observed Effect on Neurotransmitter System | Potential Consequence |

| BDE-47 | Mouse neurons | Increased glutamate levels | Excitotoxicity, increased intracellular calcium, oxidative stress, cell death |

| General PBDEs | In vivo and in vitro models | Disruption of neurotransmitter transport and receptor binding | Impaired synaptic signaling, behavioral and cognitive deficits |

Alterations in Neural Differentiation and Migration

The developing nervous system is particularly vulnerable to the effects of environmental toxicants like PBDEs. Research has demonstrated that these compounds can disrupt critical neurodevelopmental processes, including neural differentiation and migration. nih.govnih.gov These processes are fundamental for the proper formation and organization of the brain. frontiersin.org

Laboratory studies using human neural progenitor cells (hNPCs) have shown that PBDEs can alter their development. nih.gov Specifically, congeners such as BDE-47 and BDE-99 have been found to reduce the migration distance of these cells. nih.gov At certain concentrations, BDE-47 and BDE-99 decreased cell migration by over 25% and 30%, respectively, compared to unexposed cells. nih.gov Furthermore, these compounds were shown to interfere with the differentiation of immature progenitor cells into both neurons and oligodendrocytes, the cells responsible for forming the myelin sheath around nerve fibers. nih.govnih.gov These findings suggest that both prenatal and postnatal exposures to PBDEs could adversely affect brain development. nih.gov The disruption of these early developmental events, such as neuronal migration and differentiation, can lead to improper cortical lamination and may be associated with neurodevelopmental disorders. nih.govfrontiersin.org

| PBDE Congener | Cell Type | Effect | Implication for Neurodevelopment |

| BDE-47 | Human Neural Progenitor Cells (hNPCs) | Reduced cell migration (>25% reduction at 10 µM) | Potential for adverse effects on brain development |

| BDE-99 | Human Neural Progenitor Cells (hNPCs) | Reduced cell migration (>30% reduction at 10 µM) | Potential for adverse effects on brain development |

| BDE-47 & BDE-99 | Human Neural Progenitor Cells (hNPCs) | Interference with differentiation into neurons and oligodendrocytes | Disruption of normal brain cell formation |

Endocrine Disrupting Mechanisms

PBDEs are well-established endocrine-disrupting chemicals (EDCs), exerting their toxicity by interfering with the body's hormonal systems. nih.govunife.it Their structural similarity to endogenous hormones allows them to interact with various components of the endocrine system, leading to a cascade of adverse effects. researchgate.netnih.gov

Perturbation of Thyroid Hormone Homeostasis

A significant body of research has focused on the disruption of thyroid hormone (TH) homeostasis by PBDEs. nih.govresearchgate.netbu.edu Thyroid hormones are crucial for normal growth, development, and metabolism. bu.edu PBDEs, including the tetrabromodiphenyl ether congener BDE-47, have been shown to interfere with TH regulation. bu.edunih.govresearchgate.net

One of the primary mechanisms of this disruption is the ability of PBDEs and their hydroxylated metabolites to bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG). nih.govresearchgate.netresearchgate.net This binding displaces the natural hormone, thyroxine (T4), from these proteins, leading to increased free T4 that is then more readily metabolized and eliminated by the liver. researchgate.net This results in decreased circulating levels of total T4. bu.edunih.govresearchgate.net Studies in mice exposed to BDE-47 have demonstrated a significant decrease in serum total T4 levels. nih.govresearchgate.net

Furthermore, PBDEs can impact the expression of genes that are regulated by thyroid hormones in various tissues, including the brain and pituitary gland. nih.gov For instance, dietary exposure to BDE-47 has been shown to alter the transcription of genes such as the glycoprotein (B1211001) hormone α-subunit (GPHα) and thyrotropin β-subunit (TSHβ) in the pituitary. nih.gov Some hydroxylated PBDE metabolites have also been found to interact directly with thyroid hormone receptors (TRs), either mimicking or inhibiting the action of thyroid hormones. nih.gov

| PBDE/Metabolite | Target | Mechanism of Action | Consequence |

| BDE-47 | Thyroid Hormone System | Decreased serum total T4 levels | Disruption of thyroid hormone homeostasis |

| Hydroxylated PBDEs | Transthyretin (TTR), Thyroxine-binding globulin (TBG) | Competitive binding and displacement of thyroxine (T4) | Increased T4 metabolism and elimination |

| BDE-47 | Pituitary and Brain | Altered transcription of thyroid hormone-regulated genes | Disruption of thyroid signaling pathways |

| Hydroxylated PBDEs | Thyroid Hormone Receptors (TRs) | Agonistic or antagonistic activity | Interference with thyroid hormone action at the cellular level |

Modulation of Nuclear Hormone Receptor Pathways

PBDEs and their metabolites can modulate the activity of various nuclear hormone receptors, which are critical for regulating gene expression in response to hormones. rsc.orgnih.gov This interaction is a key aspect of their endocrine-disrupting activity. rsc.org These receptors include not only the thyroid hormone receptor (TR) but also the estrogen receptor (ER), androgen receptor (AR), and progesterone (B1679170) receptor (PR). unife.itrsc.org

In vitro studies have demonstrated that certain PBDE congeners and their hydroxylated metabolites can act as either agonists (activators) or antagonists (inhibitors) of these receptors. nih.govnih.gov For example, several PBDEs and their metabolites have been found to exhibit estrogenic activity by binding to and activating both ERα and ERβ. nih.gov Conversely, some of these compounds can act as antagonists for the androgen receptor and progesterone receptor, with a potency that can be higher than that of natural ligands. unife.it

| Receptor | PBDE Effect | Example Compound/Metabolite |

| Estrogen Receptor (ERα, ERβ) | Agonistic and Antagonistic | Various PBDEs and metabolites |

| Androgen Receptor (AR) | Antagonistic | Various PBDEs and metabolites |

| Progesterone Receptor (PR) | Antagonistic | Various PBDEs and metabolites |

| Thyroid Hormone Receptor (TRα, TRβ) | Agonistic and Antagonistic | Hydroxylated PBDEs, BDE-209 |

| Aryl Hydrocarbon Receptor (AhR) | Agonistic | Some PBDEs and PBDD/Fs |

Immunotoxicological Mechanisms

Emerging evidence suggests that PBDEs can also exert immunotoxic effects, altering the normal functioning of the immune system. researchgate.net Studies investigating the immunotoxicity of BDE-47, a representative tetrabromodiphenyl ether, have provided initial insights into these mechanisms.

In vitro experiments using spleen-derived lymphocytes have shown that exposure to BDE-47 can impact the immune response. researchgate.net While the viability of the lymphocytes was not affected at the tested concentrations, the release of important signaling molecules called cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), was decreased in response to an immune stimulant (lipopolysaccharide). researchgate.net This suggests that BDE-47 may suppress certain aspects of the inflammatory response. The precise mechanisms underlying the immunotoxicity of PBDEs are still under investigation but are a growing area of concern.

Other Organ System Mechanistic Responses

Beyond the nervous, endocrine, and immune systems, PBDEs have been shown to induce toxicity in other major organ systems, including the liver, kidneys, and gut. nih.govnih.gov The mechanisms underlying these effects are varied and often interconnected.

Hepatic Effects: The liver is a primary target for PBDE toxicity. washington.edunih.govnih.gov Studies have shown that developmental exposure to BDE-47 can lead to long-lasting changes in liver metabolism, particularly affecting lipid balance. nih.govoup.com In male mice, perinatal exposure to BDE-47 resulted in increased triglyceride accumulation in the liver and decreased levels in the blood later in life. nih.gov This was associated with the upregulation of the lipid influx transporter Cd36. nih.gov Other proposed mechanisms for PBDE-induced hepatotoxicity include oxidative stress and the activation of the aryl hydrocarbon receptor (AhR), which can induce the expression of xenobiotic-metabolizing enzymes. nih.gov

Kidney Effects: The kidneys are also susceptible to the toxic effects of PBDEs, although the mechanisms are less well-characterized than for the liver. nih.govnih.gov

Gut Effects: The gut microbiome has emerged as a significant factor in mediating the toxicity of PBDEs. nih.govmdpi.com Ingestion is a major route of exposure to these compounds. acs.org Studies in mice have shown that the gut microbiome can influence the hepatic metabolism of PBDEs. nih.gov Furthermore, PBDEs can alter the composition of the gut microbiota, leading to dysbiosis. mdpi.comnih.gov This disruption of the gut microbiome can, in turn, affect host metabolism. For instance, PBDE-induced changes in the gut microbiota have been linked to alterations in the levels of metabolites involved in amino acid, lipid, and carbohydrate metabolism. mdpi.com Some of these changes, such as the reduction of the tryptophan metabolite 3-indolepropionic acid, may have implications for conditions like inflammation and diabetes. nih.gov

Biotransformation and Degradation Pathways of 2,3 ,4,6 Tetrabromodiphenyl Ether and Analogous Pbdes

Microbial Degradation Mechanisms

Microbial activity plays a critical role in the environmental breakdown of PBDEs. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform these persistent pollutants, albeit through different primary mechanisms.

Under aerobic conditions, microbial degradation of PBDEs primarily proceeds through oxidative pathways. These reactions, often mediated by microbial enzymes, target the aromatic structure of the molecule.

A key step in the complete mineralization of aromatic compounds is the cleavage of the benzene (B151609) ring. For analogous PBDEs like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), studies have identified ring-opened and ring-cracked products following degradation. acs.org The white-rot fungus Phanerochaete chrysosporium has been shown to not only transform BDE-47 but also to further degrade or even mineralize its major metabolites, bromophenol compounds. nih.gov This suggests that certain aerobic microbes can break the ether bond and subsequently cleave the resulting aromatic rings. nih.govnih.gov This process can ultimately lead to the formation of smaller, non-toxic molecules like formic, acetic, propionic, and butyric acids. acs.org

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common initial step in the aerobic biodegradation of PBDEs. nih.gov This reaction increases the polarity of the molecule, often as a prelude to ring cleavage. In the degradation of BDE-47 by the fungus Phanerochaete chrysosporium, hydroxylation is a primary transformation pathway, leading to the formation of several mono-hydroxylated PBDEs. nih.gov Similarly, bacteria such as Burkholderia xenovorans LB400 are known to hydroxylate BDE-47. researchgate.net Gut microbiota can also perform aromatic ring hydroxylation on similar compounds like polychlorinated biphenyls (PCBs). acs.org In mammalian systems, cytochrome P450 (CYP) enzymes, particularly CYP2B6, are instrumental in the oxidative metabolism of BDE-47, producing various hydroxylated metabolites (OH-PBDEs). nih.govnih.gov

Table 1: Aerobic Degradation of BDE-47 by Phanerochaete chrysosporium

| Initial Compound | Degrading Organism | Key Pathway | Detected Metabolites |

|---|

This table summarizes the findings from a study on the aerobic biodegradation of BDE-47, an analogue of 2,3',4,6-Tetrabromodiphenyl ether. Data sourced from nih.gov.

While less dominant than oxidative reactions, aerobic debromination of PBDEs can occur. This process involves the removal of bromine atoms from the diphenyl ether structure. For instance, weak hydrodebromination has been observed during the thermal oxidative degradation of BDE-47, resulting in the formation of trace amounts of mono- to tri-brominated diphenyl ethers. acs.org

In environments lacking oxygen, the primary microbial degradation mechanism for PBDEs shifts from oxidation to reduction.

Under anaerobic conditions, reductive debromination is the principal pathway for the biotransformation of PBDEs. nih.govfrontiersin.org This process involves the sequential removal of bromine atoms, where the PBDE acts as an electron acceptor. acs.orgberkeley.edu As a result, higher brominated congeners are transformed into lower brominated ones, which may have different toxicity and bioaccumulation potential. wikipedia.orgfrontiersin.org

This degradation is often slow and partial, with the extent of debromination varying based on the microbial community and environmental conditions. frontiersin.org For example, studies using anaerobic microbial cultures from sediments and soils have demonstrated the debromination of deca-BDE and octa-BDE mixtures to hepta-, hexa-, penta-, and even tetra-BDEs. acs.orgberkeley.eduresearchgate.net Specifically for the analogue BDE-47, anaerobic degradation has been shown to produce metabolites such as 2,4,4'-tribromodiphenyl ether (BDE-28), 2,4-dibromodiphenyl ether (BDE-17), and 4-monobromodiphenyl ether (BDE-4). nih.govnih.gov Certain specialized bacteria, like Dehalococcoides mccartyi, can couple this debromination process to cell growth. frontiersin.org

Table 2: Anaerobic Reductive Debromination of BDE-47

| Initial Compound | Microbial Culture | Key Pathway | Major Debromination Products |

|---|---|---|---|

| BDE-47 | Enriched anaerobic cultures (6M6B, T2) | Reductive Debromination | BDE-17, BDE-4 |

This table illustrates the dominant anaerobic degradation pathway for BDE-47, an analogue of this compound, highlighting the stepwise removal of bromine atoms. Data sourced from nih.govnih.gov.

Anaerobic Biodegradation Pathways

Biotransformation in Complex Biological Systems

Studies in mammalian models, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), have been instrumental in elucidating the metabolic fate of PBDEs. While specific data for this compound (BDE-68) is limited, research on analogous tetrabromodiphenyl ethers, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provides significant insights into the likely metabolic pathways.

The initial and rate-limiting step in the metabolism of many PBDEs is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov While a broad range of CYP enzymes likely contributes to PBDE metabolism, specific isoforms have been identified as having a more pronounced role.

Research on BDE-47 has demonstrated the involvement of various CYP enzymes, with studies indicating that CYP3A1 can mediate its metabolic activation. nih.gov Although not directly evidenced for this compound, the structural similarities suggest a comparable role for CYP enzymes in its metabolism. The specific isoform CYP2B6 has been implicated in the metabolism of other PBDEs, though its direct role in transforming this compound requires further investigation. The enzymatic action of CYPs introduces functional groups, such as hydroxyl moieties, onto the PBDE structure, which is a critical step for subsequent metabolic reactions.

A primary metabolic pathway for PBDEs in mammals is hydroxylation, leading to the formation of hydroxylated PBDEs (OH-PBDEs). researchgate.net This process increases the polarity of the parent compound, facilitating its excretion from the body. However, some OH-PBDEs have been shown to exhibit greater toxicity than the parent compounds. scienceopen.com

In vivo studies with the analogous compound BDE-47 in rats have identified several hydroxylated metabolites. nih.govcapes.gov.br These findings suggest that this compound would also undergo hydroxylation. One potential metabolite, 2'-hydroxy-2,3',4,6-tetrabromodiphenyl ether (2'-OH-BDE-68), was investigated in a study on the metabolism of BDE-47 in mice; however, it was not detected, indicating that this specific transformation may not occur or is a minor pathway in this model. nih.govnih.gov

Table 1: Identified Hydroxylated Metabolites of 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) in Rats

| Metabolite Name | Chemical Formula |

| 2'-hydroxy-2,4,4'-tribromodiphenyl ether | C₁₂H₇Br₃O₂ |

| 3'-hydroxy-2,4,4'-tribromodiphenyl ether | C₁₂H₇Br₃O₂ |

| 4'-hydroxy-2,2',4-tribromodiphenyl ether | C₁₂H₇Br₃O₂ |

| 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

| 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

| 2'-hydroxy-2,3',4,4'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

| 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

| 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether | C₁₂H₆Br₄O₂ |

Source: nih.govcapes.gov.br

In addition to hydroxylation, methoxylation can also occur, leading to the formation of methoxylated PBDEs (MeO-PBDEs). amchro.com These metabolites have been detected in various biological samples. The synthesis of 4'-Methoxy-2,3',4,6-tetrabromodiphenyl ether as a reference standard suggests its relevance as a potential metabolite in environmental or biological systems. amchro.com However, specific in vivo or in vitro studies confirming the formation of MeO-PBDEs directly from this compound in mammalian models are currently scarce. The formation of MeO-PBDEs could potentially occur through the O-methylation of OH-PBDEs, a reaction catalyzed by enzymes such as catechol-O-methyltransferase (COMT).

A significant metabolic pathway for some PBDE congeners is the cleavage of the diphenyl ether bond. psu.edu This degradation process results in the formation of brominated phenols, which are generally more water-soluble and can be more readily excreted. psu.edu Studies on BDE-47 and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in mice have demonstrated the formation of 2,4-dibromophenol (B41371) and 2,4,5-tribromophenol, respectively, confirming that ether bond cleavage is a viable metabolic route. psu.edu It is plausible that this compound could also undergo a similar cleavage, which would result in the formation of specific brominated phenols, though direct experimental evidence for this specific congener is lacking. The proposed mechanism involves the enzymatic attack on the ether linkage, leading to the breakdown of the larger molecule into smaller phenolic compounds. researchgate.net

Table 2: Bromophenol Metabolites from the Cleavage of the Diphenyl Ether Bond of Analogous PBDEs in Mice

| Parent Compound | Metabolite | Chemical Formula of Metabolite |

| BDE-47 | 2,4-Dibromophenol | C₆H₄Br₂O |

| BDE-99 | 2,4,5-Tribromophenol | C₆H₃Br₃O |

Source: psu.edu

During the metabolic process of hydroxylation, a phenomenon known as the "bromine shift" or "NIH shift" can occur. nih.govnih.gov This intramolecular rearrangement involves the migration of a bromine atom on the aromatic ring, typically adjacent to the site of hydroxylation. This mechanism is often mediated by cytochrome P450 enzymes and proceeds through an arene oxide intermediate. nih.govnih.gov The formation of certain hydroxylated metabolites of BDE-47, such as 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether and 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether, is thought to occur via a bromine shift. nih.govnih.gov Given the structural similarities, it is conceivable that the metabolism of this compound could also involve bromine shifts, leading to the formation of specific hydroxylated congeners that would not be predicted by direct hydroxylation alone.

Plant Biotransformation Processes

Plants and algae can absorb PBDEs from their environment and, in some cases, metabolize them. Studies on analogous compounds, particularly the prevalent 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), provide insight into these processes.

Research has demonstrated that various plant species can take up and transform PBDEs. For instance, the biotransformation of hydroxylated and methoxylated derivatives of BDE-99 has been studied in rice, wheat, and soybean plants. researchgate.net In mangrove seedlings (Kandelia obovata), exposure to BDE-47 led to inhibited photosynthetic capacity, damage to chloroplast ultrastructure, and alterations in gene expression related to flavonoid biosynthesis and plant hormone signal transduction. mdpi.com

Marine microalgae also play a role in the biotransformation of these contaminants. Studies involving four species of marine microalgae (Isochrysis galbana, Prorocentrum minimum, Skeletonema grethae, and Thalassiosira pseudonana) exposed to BDE-47 showed uptake and accumulation of the compound. nih.govresearchgate.net A key biotransformation pathway observed across all tested species was the debromination of BDE-47 to form 2,2',4-tribromodiphenyl ether (BDE-28), although this accounted for a small fraction (0.01% to 0.87%) of the parent compound. nih.govresearchgate.net The formation of more toxic hydroxylated PBDEs (OH-PBDEs) was observed only in I. galbana and only at extremely high, environmentally unrealistic exposure concentrations. nih.govresearchgate.net This suggests that biotransformation by microalgae is unlikely to be a major source of the OH-PBDEs found in marine environments. nih.gov

Table 1: Summary of PBDE Biotransformation in Plant and Algal Species

| Species | PBDE Congener | Key Findings | Reference |

|---|---|---|---|

| Kandelia obovata (Mangrove) | BDE-47 | Photosynthesis inhibition, chloroplast damage, altered gene expression. | mdpi.com |

| Isochrysis galbana | BDE-47 | Debromination to BDE-28; formation of OH-PBDEs at very high concentrations. | nih.govresearchgate.net |

| Prorocentrum minimum | BDE-47 | Debromination to BDE-28. | nih.govresearchgate.net |

| Skeletonema grethae | BDE-47 | Debromination to BDE-28. | nih.govresearchgate.net |

| Thalassiosira pseudonana | BDE-47 | Debromination to BDE-28. | nih.govresearchgate.net |

Biotransformation in Soil Organisms (e.g., earthworms)

Soil-dwelling organisms, such as earthworms, are crucial in the bioturbation and remediation of contaminated soils. They can bioaccumulate significant amounts of PBDEs from the soil. nih.govnih.govacs.org Studies using the earthworm Eisenia fetida exposed to soils amended with commercial PBDE mixtures, biosolids, or polyurethane foam particles demonstrated the uptake and accumulation of these compounds. nih.govacs.org

The bioavailability and accumulation of PBDEs in earthworms are influenced by factors such as the organic matter content of the soil, the aging of the contaminant, and the congener's octanol-water partition coefficient (logKow). nih.gov Generally, biota-soil accumulation factors (BSAFs) tend to decrease with increasing logKow and as the contaminant ages in the soil. nih.govnih.gov

Beyond simple accumulation, earthworms can metabolize PBDEs. Research on Eisenia fetida has detailed the biotransformation kinetics and pathways for BDE-47 and its hydroxylated and methoxylated derivatives. researchgate.net This indicates that earthworms possess metabolic systems capable of transforming these persistent pollutants, potentially influencing their fate and toxicity in the terrestrial food web.

Table 2: Bioaccumulation and Biotransformation of PBDEs in Earthworms (Eisenia fetida)

| Exposure Substrate | Key Findings | Reference |

|---|---|---|

| Artificially contaminated soil (DE-71, DE-79) | All major congeners were bioavailable; uptake and elimination rates decreased with logKow; aging significantly diminished bioavailability. | nih.gov |

| Biosolids & Polyurethane foam microparticles | Significant accumulation of PBDEs; BSAFs for biosolids were lower than for spiked soils; PUF exposure led to high tissue burdens. | nih.govacs.org |

Abiotic Degradation Processes in the Environment

In addition to biological processes, PBDEs are subject to several abiotic degradation pathways in the environment, primarily driven by light (photolysis) and chemical reactions.

Photolytic Degradation (e.g., direct and indirect photolysis)

Photolytic degradation is a significant pathway for the breakdown of PBDEs, particularly higher brominated congeners, in environments exposed to sunlight. The process involves the absorption of light energy, leading to the cleavage of carbon-bromine bonds and the sequential removal of bromine atoms.

Studies on decabromodiphenyl ether (BDE-209) have shown that its photodegradation rate increases linearly with the intensity of solar light. iaea.org The degradation mechanism for PBDEs is believed to involve reductive debromination initiated by electron transfer. nih.gov This process results in the formation of lower-brominated diphenyl ethers, which may themselves be subject to further degradation. For example, the photolysis of BDE-47 can readily form ortho-tetra-BDE radicals. researchgate.net The products of photolytic degradation are often similar to those observed in reductive debromination by zerovalent iron. nih.gov

Table 3: Key Findings in Photolytic Degradation of PBDEs

| PBDE Congener | Light Source | Key Findings | Reference |

|---|---|---|---|

| BDE-209 | Solar & UV-lamp | Degradation rate constant increased linearly with light intensity. | iaea.org |

| BDE-47 | Not specified | Readily forms ortho-tetra-BDE radicals upon photolysis. | researchgate.net |

Chemical Degradation Processes (e.g., electrochemical reduction)

Chemical reduction is an effective method for degrading PBDEs. This can be achieved through various means, including the use of zerovalent metals and electrochemical systems.

Zerovalent iron (Fe°), especially in its nanoscale form (nZVI), has proven to be a strong reducing agent for many polyhalogenated organic contaminants, including PBDEs. nih.gov The large specific surface area of nZVI enhances the debromination rates compared to microscale iron particles. nih.gov The process involves a stepwise reductive debromination, capable of transforming highly brominated congeners like BDE-209 into di- and mono-brominated diphenyl ethers, and ultimately to diphenyl ether. nih.govcapes.gov.br The efficiency of this process can be further improved by using palladized iron nanoparticles (nZVI/Pd), which can rapidly debrominate various environmentally abundant PBDEs to the final non-brominated product, diphenyl ether. nih.gov

Electrochemical reduction offers another promising degradation route. Using activated carbon-based cathodes, PBDEs can be effectively degraded in water. digitellinc.com This technology is being explored for its potential application in treating contaminated surface waters, groundwater, and wastewater effluents where PBDEs are often detected. digitellinc.com

Table 4: Chemical Degradation Processes for PBDEs

| Degradation Method | Reagent/System | Key Findings | Reference |

|---|---|---|---|

| Reductive Debromination | Nanoscale Zerovalent Iron (nZVI) | Effective debromination of BDE-209, BDE-183, BDE-153, BDE-99, and BDE-47 to di-BDEs, mono-BDEs, and diphenyl ether. | nih.gov |

| Reductive Debromination | Palladized nZVI (nZVI/Pd) | Rapid and complete debromination of various PBDEs to diphenyl ether. | nih.gov |

| Reductive Debromination | Zerovalent Iron (Fe°) | Transformation of BDE-209 into lower brominated congeners. | capes.gov.br |

Advanced Analytical Methodologies for Quantification and Identification of 2,3 ,4,6 Tetrabromodiphenyl Ether and Its Metabolites

Comprehensive Sample Preparation Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of BDE-68 is the preparation of the sample. This involves extracting the analyte from the sample matrix and removing interfering co-extracted substances that could compromise the subsequent analysis.

The choice of extraction method for BDE-68 depends on the sample matrix (e.g., sediment, biota, dust) and the desired efficiency and sample throughput. Techniques used for other persistent organic pollutants like polychlorinated biphenyls (PCBs) are often applicable to polybrominated diphenyl ethers (PBDEs) due to their structural similarities. oceanbestpractices.org

Soxhlet Extraction: This traditional technique is widely used for solid samples and involves the continuous extraction of the analyte with an organic solvent. cdc.gov Typical solvents include hexane, toluene, or mixtures like hexane/acetone. cdc.gov While effective, Soxhlet extraction is often time-consuming and requires large volumes of solvent. cdc.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a more modern and automated technique that uses elevated temperatures and pressures to extract analytes. oceanbestpractices.orgcdc.gov This method offers significant advantages over Soxhlet, including reduced solvent consumption and shorter extraction times. cdc.gov For instance, a selective PLE (S-PLE) method using a 3:2 v/v mixture of n-hexane-dichloromethane at 90°C and 1500 psi has been optimized for halogenated contaminants. nih.gov

Other extraction techniques such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) have also been applied for PBDEs. oceanbestpractices.orgcdc.gov

Table 1: Comparison of Common Extraction Methods for 2,3',4,6-Tetrabromodiphenyl ether

| Extraction Method | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Well-established, robust. | Time-consuming, high solvent usage. cdc.gov | Sediment, biota, soil. oceanbestpractices.orgcdc.gov |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. | Faster, lower solvent consumption, automated. cdc.gov | Higher initial equipment cost. | Sediment, biota, dust, soil. oceanbestpractices.orgnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and increase extraction efficiency. | Reduced extraction time and solvent volume. cdc.gov | Potential for thermal degradation of analytes if not optimized. | Solid samples. cdc.gov |

Following extraction, the resulting solution contains the target analyte along with a variety of interfering compounds, such as lipids, humic acids, and other organic matter, which must be removed. cdc.gov

Adsorption Chromatography: This is the most common approach, using columns packed with adsorbents like silica (B1680970) gel, alumina, and Florisil (B1214189) to separate PBDEs from interferences. oceanbestpractices.orgcdc.gov Often, these materials are used in multilayer columns. For example, a multilayered silica gel column can effectively remove residual lipids and fatty acids. researchgate.net Silica columns impregnated with sulfuric acid are particularly effective for destroying co-extracted lipids from biological samples. cdc.govnih.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is effective for removing large molecules like lipids from the sample extract before further purification. oceanbestpractices.org

Activated Carbon: Columns containing activated carbon are also utilized in clean-up procedures for PBDE analysis. cdc.gov

Freezing-Lipid Filtration: This is a newer, simplified technique for lipid removal from fatty samples like fish tissue. The method involves mixing the sample extract with a lipid-immiscible solvent (e.g., acetonitrile) and freezing the mixture to solidify the lipids, which can then be filtered out. This procedure can remove approximately 90% of lipids without significant loss of PBDEs. researchgate.net

A selective pressurized liquid extraction (S-PLE) method can combine extraction and clean-up into a single step ("in-cell cleanup") by using adsorbents like acidified silica and florisil directly within the extraction cell. nih.gov

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is essential for separating BDE-68 from other PBDE congeners and remaining matrix components before detection.

Gas chromatography, particularly high-resolution capillary GC, is the primary analytical technique for the separation of PBDE congeners. oceanbestpractices.orgcdc.gov The use of capillary columns and programmed temperature ramps allows for the separation of the various PBDEs from one another. cdc.gov

Recent developments have focused on increasing sample throughput. For example, the use of shorter 15m Rtx-1614 columns can reduce analysis times by a factor of three compared to traditional 30m columns, without compromising the separation of critical pairs like BDE-49 and BDE-71. restek.com The high inertness of such columns also improves peak shape and response, especially for thermally labile compounds. restek.com

Table 2: Example of Gas Chromatography (GC) Conditions for PBDE Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rtx-1614 (15 m x 0.25 mm ID, 0.10 µm) | restek.com |

| Oven Program | 100°C (hold 2 min) to 350°C at 25°C/min (hold 3 min) | Adapted from restek.comepa.gov |

| Carrier Gas | Helium | epa.gov |

| Detector | Mass Spectrometer (MS) | oceanbestpractices.orgcdc.gov |

While GC is ideal for the parent PBDEs, their hydroxylated metabolites (OH-PBDEs) are more polar and often require chemical derivatization to make them suitable for GC analysis. nih.govescholarship.org Ultra Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers a powerful alternative for analyzing these polar metabolites directly, without derivatization. researchgate.netcqvip.com

A UPLC system coupled with a tandem mass spectrometer (UPLC-MS/MS) has been successfully used to quantify OH-PBDEs in plant samples. researchgate.netcqvip.com This method uses a C18 reversed-phase column and gradient elution to achieve fast separation and sensitive quantification of multiple OH-PBDE congeners. researchgate.netcqvip.com The direct analysis prevents potential artifacts from the derivatization step and simplifies sample preparation.

Advanced Detection and Quantification Approaches

The final step of the analysis is the detection and quantification of the separated compounds.

Mass Spectrometry (MS): MS is the indispensable detection tool for PBDE analysis due to its selectivity and ability to identify individual congeners, even those that might co-elute from the GC column. cdc.gov Electron Capture Negative Ionization (ECNI) is a frequently used ionization technique in GC-MS that offers very high sensitivity for compounds containing four or more bromine atoms, such as tetrabromodiphenyl ethers. cdc.gov

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) is employed. nih.govnih.gov In MS/MS, specific precursor ions are selected and fragmented to produce characteristic product ions. This process, often operated in selected reaction monitoring (SRM) mode, significantly reduces background noise and improves quantification accuracy. nih.gov LC coupled with atmospheric pressure chemical ionization (APCI)-MS/MS has proven effective for the direct analysis of OH-PBDE metabolites in biological samples. nih.gov

Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS): This is an emerging technique for the analysis of OH-BDEs. SFC/MS offers excellent resolution and achieves even lower instrumental detection limits (ranging from 2 to 106 fg) than optimized LC/MS and GC/MS methods. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry, coupled with gas chromatography (GC-MS), has become the primary analytical tool for the determination of PBDEs. cdc.gov It offers unparalleled selectivity, allowing for the differentiation of individual congeners, and the sensitivity required for trace analysis.

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This capability is crucial for the analysis of this compound in complex samples where isobaric interferences (other compounds with the same nominal mass) are common.

By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of an analyte. For this compound (C₁₂H₆Br₄O), the exact mass can be calculated and compared to the measured mass. A low mass error (typically <5 ppm) provides a high degree of confidence in the compound's identification. Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) is considered an exceptionally suitable technique for the analysis of PBDEs in food and environmental samples. researchgate.netfera.co.uk This method ensures accurate and detailed results, which are essential for regulatory monitoring and risk assessment. fera.co.uk

Table 1: HRMS Parameters for a Tetrabromodiphenyl Ether Isomer

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₆Br₄O |

| Monoisotopic Mass | 481.71522 u |

| Typical Mass Accuracy | < 5 ppm |

| Required Resolution | > 10,000 FWHM |

This table presents theoretical values for a tetrabromodiphenyl ether isomer. FWHM refers to Full Width at Half Maximum.

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to increase selectivity and sensitivity. In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix noise, leading to lower detection limits. nih.govresearchgate.net For this compound, characteristic precursor-to-product ion transitions can be established to create a highly sensitive and selective quantification method. researchgate.netnih.gov This approach is particularly valuable for distinguishing between different PBDE congeners that might co-elute chromatographically. researchgate.net The optimization of MRM transitions is a critical step in method development to ensure the best performance for quantification and identification. researchgate.net

Orbitrap mass spectrometry represents a significant advancement in HRMS technology, combining high resolution, mass accuracy, sensitivity, and a wide dynamic range. thermofisher.comnih.gov A GC system coupled to an Orbitrap mass spectrometer offers a comprehensive solution for the analysis of this compound and its metabolites.

This technology allows for the confident identification of target compounds based on accurate mass and isotopic patterns, even in highly complex matrices like sediment and sludge. thermofisher.com Furthermore, its full-scan HRAM capabilities enable retrospective analysis of data for previously unidentified metabolites or other contaminants without the need to re-run samples. The high sensitivity of GC-Orbitrap MS makes it suitable for detecting the ultra-trace levels of PBDEs often found in environmental and human samples. thermofisher.com

The choice of ionization mode is critical for optimizing the sensitivity and selectivity of MS analysis for this compound.

Electron Capture Negative Ionization (ECNI): ECNI is a soft ionization technique that is exceptionally sensitive for electrophilic compounds, particularly those containing halogens. For PBDEs with four or more bromine atoms, ECNI offers significantly higher sensitivity than other methods. cdc.gov The technique typically monitors the molecular anion [M]⁻ or the [M-Br]⁻ fragment, providing a strong and clear signal for quantification.

Electron Impact (EI): EI is a hard ionization technique that imparts high energy to the analyte molecule, resulting in extensive and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for the compound, making it invaluable for structural elucidation and confirmation. nih.gov GC-MS/MS methods often utilize EI for the robust quantification of PBDEs. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be coupled with GC. Recent studies have shown that GC-APCI-MS/MS can be a highly sensitive and reliable method for analyzing brominated flame retardants, including PBDEs. nih.gov It may offer improved performance for highly brominated congeners by reducing the in-source fragmentation that can be a challenge with other techniques, thereby increasing the abundance of the precursor ion and enhancing sensitivity. nih.gov

Electron Capture Detection (ECD) Capabilities

Before the widespread adoption of mass spectrometry, the Electron Capture Detector (ECD) was the primary tool for the analysis of halogenated organic compounds. The ECD is a highly sensitive and selective detector for electrophilic substances like PBDEs. rsc.orgchromatographyonline.com

The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas (usually nitrogen) and create a steady electrical current. taylorandfrancis.comama-science.org When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a measurable decrease in the current. chromatographyonline.com This response is proportional to the concentration of the analyte.

GC-ECD offers excellent sensitivity, with detection limits often in the picogram range, making it suitable for trace environmental analysis. rsc.orgpzh.gov.pl However, a significant limitation of ECD is its inability to provide structural information; it only indicates the presence of an electron-capturing compound. Therefore, it is susceptible to false positives from co-eluting halogenated interferences. researchgate.net For this reason, results from GC-ECD analysis often require confirmation by a more specific technique like GC-MS.

Method Validation and Quality Assurance/Quality Control in PBDE Analysis

To ensure the generation of reliable and defensible data, analytical methods for this compound must undergo rigorous validation and be accompanied by stringent quality assurance/quality control (QA/QC) procedures. cdc.govresearchgate.net This is a prerequisite for the reliable determination of environmental pollutants at trace levels. researchgate.net

Method validation involves experimentally verifying that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. pzh.gov.pl For PBDEs in food, the European Commission has recommended LOQs as low as 0.01 ng/g. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples or certified reference materials (CRMs) and is typically expressed as percent recovery. pzh.gov.pl

Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. pzh.gov.pl

QA/QC protocols are essential to monitor the performance of the analytical method on an ongoing basis. Common QA/QC practices include: